2-(phenoxymethyl)-1H-quinazolin-4-one
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Overview
Description
2-(Phenoxymethyl)-1H-quinazolin-4-one is an organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications The structure of this compound consists of a quinazolinone core with a phenoxymethyl group attached to the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenoxymethyl)-1H-quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of anthranilic acid with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the quinazolinone core. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Phenoxymethyl)-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazolinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the quinazolinone ring.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(phenoxymethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, it can interact with microbial enzymes, disrupting their function and exhibiting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4-one: Similar in structure but with a phenyl group instead of a phenoxymethyl group.
2-(2-Phenylethyl)-1H-quinazolin-4-one: Contains a phenylethyl group, showing different biological activities.
2-(Phenoxymethyl)-1H-benzimidazole: A benzimidazole derivative with a phenoxymethyl group, exhibiting distinct pharmacological properties.
Uniqueness
2-(Phenoxymethyl)-1H-quinazolin-4-one is unique due to its specific structural features, which confer distinct biological activities compared to other quinazolinone derivatives. Its phenoxymethyl group enhances its ability to interact with various molecular targets, making it a promising candidate for further research and development in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
2-(phenoxymethyl)-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15-12-8-4-5-9-13(12)16-14(17-15)10-19-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGUYJLINGHDJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NC(=O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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